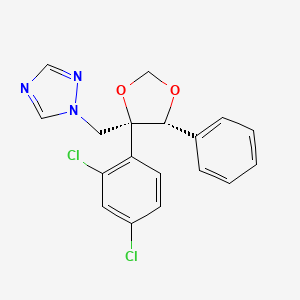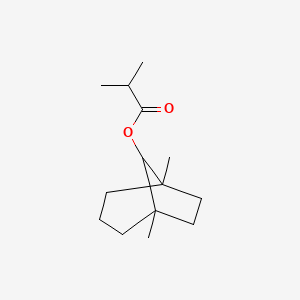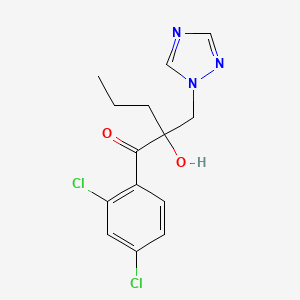![molecular formula C18H16N4S4 B12672552 2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole CAS No. 93963-17-8](/img/structure/B12672552.png)
2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole is a complex organic compound with the molecular formula C18H16N4S4. It is known for its unique structure, which includes a piperazine ring linked to two benzothiazole groups through sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole typically involves the reaction of piperazine with benzothiazole derivatives in the presence of sulfur. One common method includes the use of 2-mercaptobenzothiazole and piperazine in a solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of intermediate thiolates, which then react with piperazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: The benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, its antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole
- Piperazine, 1,4-bis [2- [ (2,4-dimethylphenyl)thio]phenyl]
- 2,2’-[1,4-Piperazinediylbis(thio)]bisbenzothiazole
Uniqueness
2,2’-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole stands out due to its dual benzothiazole groups linked through a piperazine ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
93963-17-8 |
|---|---|
Molecular Formula |
C18H16N4S4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylsulfanyl)piperazin-1-yl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N4S4/c1-3-7-15-13(5-1)19-17(23-15)25-21-9-11-22(12-10-21)26-18-20-14-6-2-4-8-16(14)24-18/h1-8H,9-12H2 |
InChI Key |
ZPRKIYGGPADCPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















